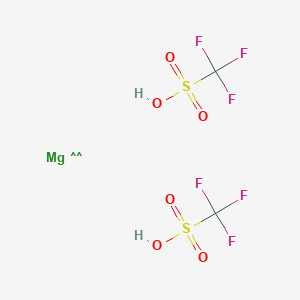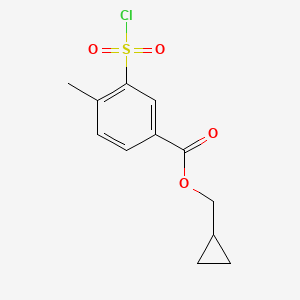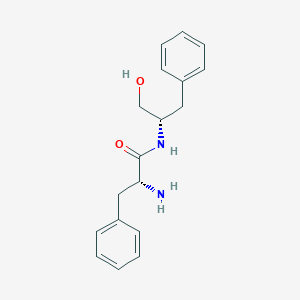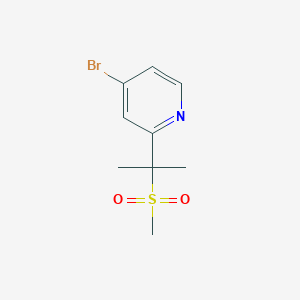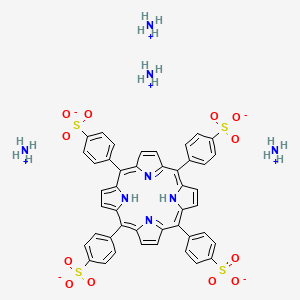
Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt is a water-soluble porphyrin derivative. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme in hemoglobin and chlorophyll in plants. This compound is particularly notable for its applications in photodynamic therapy and as a photosensitizer in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt typically involves the sulfonation of meso-tetraphenylporphyrin. The reaction is carried out by treating meso-tetraphenylporphyrin with sulfuric acid, followed by neutralization with ammonium hydroxide to yield the tetraammonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the central metal ion if it is metallated.
Reduction: It can be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of the central metal ion, while substitution reactions can yield various functionalized porphyrin derivatives .
Scientific Research Applications
Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in studies of protein interactions and as a fluorescent probe for biological imaging.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Mechanism of Action
The mechanism of action of Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt primarily involves its role as a photosensitizer. Upon light activation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxylate groups instead of sulfonate groups.
Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, leading to different solubility and reactivity.
Tetrakis(4-aminophenyl)porphyrin: Features amino groups, which can engage in different types of chemical reactions.
Uniqueness
Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt is unique due to its high water solubility and strong acidic nature, which make it particularly suitable for biological and medical applications. Its ability to form stable aggregates and its photophysical properties also distinguish it from other porphyrin derivatives .
Properties
Molecular Formula |
C44H42N8O12S4 |
|---|---|
Molecular Weight |
1003.1 g/mol |
IUPAC Name |
tetraazanium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H30N4O12S4.4H3N/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);4*1H3 |
InChI Key |
YKUCPOQWBKGFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
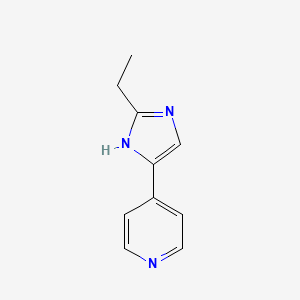
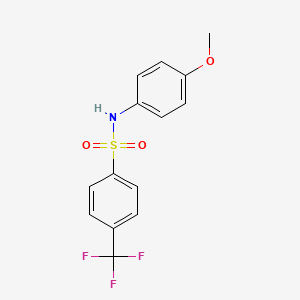
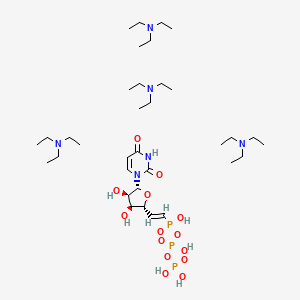
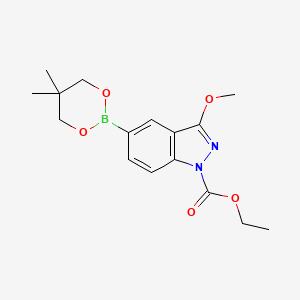
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
